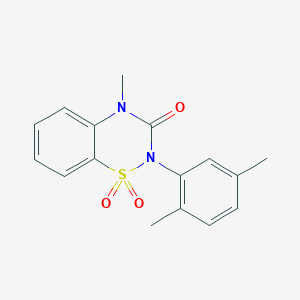

![molecular formula C19H27N3O2S B6478510 methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate CAS No. 892294-67-6](/img/structure/B6478510.png)

methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl benzoate is an organic compound that is an ester derived from benzoic acid and methanol. It is a colorless liquid that is poorly soluble in water but miscible with organic solvents . It has a pleasant smell and is used in perfumery .

Synthesis Analysis

Methyl benzoate can be synthesized by the condensation of methanol and benzoic acid, in the presence of a strong acid . This reaction is known as Fischer esterification .Molecular Structure Analysis

The molecular structure of methyl benzoate consists of a benzene ring attached to a carbonyl group (C=O) and a methoxy group (O-CH3) .Chemical Reactions Analysis

Methyl benzoate can undergo various reactions. Electrophiles can attack the ring, as illustrated by acid-catalyzed nitration with nitric acid to give methyl 3-nitrobenzoate . Nucleophiles can attack the carbonyl center, as illustrated by hydrolysis with the addition of aqueous NaOH to give methanol and sodium benzoate .Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid at room temperature . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C .作用机制

Target of Action

Related compounds such as benzyl benzoate have been shown to target parasites such as the miteSarcoptes scabiei, which causes scabies . It’s also worth noting that benzoate metabolism in the human gut microbiome has been studied, indicating a potential interaction with gut microbes .

Mode of Action

Related compounds like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death

Biochemical Pathways

Benzoate metabolism in the human gut microbiome has been mapped onto the aerobic and anaerobic pathways of benzoate catabolism . The compound could potentially affect similar pathways.

Pharmacokinetics

Related compounds like benzyl benzoate are known to be lethal to parasites and are used in the treatment of scabies . The compound’s bioavailability would depend on these ADME properties.

Result of Action

Related compounds like benzyl benzoate are known to cause the death of parasites like the miteSarcoptes scabiei . The compound could potentially have similar effects.

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-[(4-piperidin-1-ylpiperidine-1-carbothioyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-24-18(23)16-7-3-4-8-17(16)20-19(25)22-13-9-15(10-14-22)21-11-5-2-6-12-21/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXFXZKHMBWSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

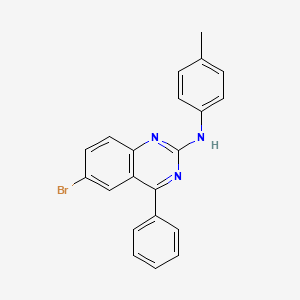

![2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6478443.png)

![2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6478444.png)

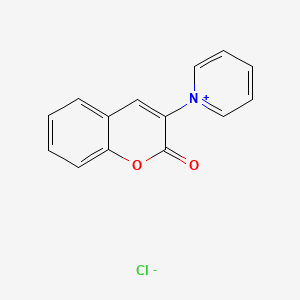

![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine](/img/structure/B6478467.png)

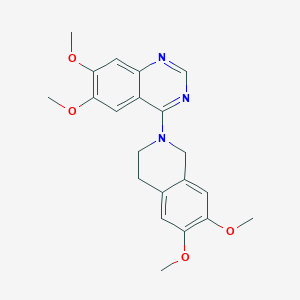

![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)

![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)

![8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478529.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6478537.png)

![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride](/img/structure/B6478538.png)